molecular formula C15H16O4 B12614826 4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one CAS No. 918340-11-1

4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one

Cat. No.: B12614826
CAS No.: 918340-11-1
M. Wt: 260.28 g/mol
InChI Key: BWQVKQTYTPLQNL-UHFFFAOYSA-N
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Description

4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one is an organic compound with a complex structure that includes methoxy groups, a propargyl ether, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one typically involves multiple steps. One common approach starts with the preparation of the intermediate 1,2-dimethoxy-4-(prop-2-yn-1-yl)benzene. This intermediate can be synthesized by reacting 1,2-dimethoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate .

The next step involves the formation of the butenone moiety. This can be achieved through a Claisen-Schmidt condensation reaction between the intermediate and an appropriate aldehyde under basic conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as the base.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide, followed by the addition of alkyl halides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the propargyl ether and the butenone moiety allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

918340-11-1

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

4-(3,5-dimethoxy-4-prop-2-ynoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C15H16O4/c1-5-8-19-15-13(17-3)9-12(7-6-11(2)16)10-14(15)18-4/h1,6-7,9-10H,8H2,2-4H3

InChI Key

BWQVKQTYTPLQNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=C(C(=C1)OC)OCC#C)OC

Origin of Product

United States

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